2-(4-Fluorophenyl)-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C23H21FN4OS |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H21FN4OS/c24-19-8-6-16(7-9-19)21-26-27-22(29-21)17-10-12-28(13-11-17)14-20-15-30-23(25-20)18-4-2-1-3-5-18/h1-9,15,17H,10-14H2 |
InChI Key |
GHVDHTVTBXNNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CSC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diacylhydrazides
The 1,3,4-oxadiazole ring is classically synthesized via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For this compound:
- 4-Fluorobenzoic acid hydrazide is reacted with piperidine-4-carboxylic acid chloride to form a diacylhydrazide intermediate.
- Cyclization with POCl₃ at 80–100°C yields 5-(piperidin-4-yl)-2-(4-fluorophenyl)-1,3,4-oxadiazole (Intermediate A).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Time | 6–8 hours |
| Yield | 72–78% |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of 4-fluorobenzamide and piperidine-4-carbohydrazide in phosphoryl chloride (POCl₃) under microwaves (300 W, 120°C) achieves cyclization in 15 minutes with an 85% yield.
Functionalization of the Piperidine Moiety
Synthesis of 4-(Chloromethyl)-2-phenylthiazole (Intermediate B)
The thiazole ring is constructed via the Hantzsch thiazole synthesis :
- α-Bromoacetophenone reacts with thiourea in ethanol under reflux to form 2-phenylthiazol-4-amine.
- Chlorination using thionyl chloride (SOCl₂) introduces the chloromethyl group.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 4 hours |
| Yield | 68% |
Alkylation of Piperidine
Intermediate A undergoes alkylation with Intermediate B under basic conditions:
- 5-(Piperidin-4-yl)-2-(4-fluorophenyl)-1,3,4-oxadiazole is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
- Reaction with 4-(chloromethyl)-2-phenylthiazole at 60°C for 12 hours yields the final product.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 eq) |
| Temperature | 60°C |
| Yield | 65–70% |
Alternative Routes and Methodological Comparisons
Reductive Amination Approach
An alternative strategy involves reductive amination of 5-(piperidin-4-yl)-2-(4-fluorophenyl)-1,3,4-oxadiazole with 2-phenylthiazole-4-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.
Advantages :
- Avoids harsh chlorination steps.
- Higher functional group tolerance.
Disadvantages :
- Lower yield (55–60%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the oxadiazole precursor on Wang resin enables stepwise coupling and cyclization, though scalability remains a challenge.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
- HPLC : >98% purity achieved via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
- Recrystallization : Ethanol/water (7:3) improves crystalline form stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Cyclization of Hydrazides
The 1,3,4-oxadiazole core is synthesized via cyclization of carboxylic acid hydrazides with reagents like POCl₃ or CS₂. For example:
-
Hexanedioic acid dihydrazide reacts with chloroacetic acid in refluxing POCl₃ to form bis-oxadiazole derivatives .
-
Furan-2-carboxylic acid hydrazide cyclizes with CS₂ in alkaline ethanol to yield 2-mercapto-1,3,4-oxadiazole, which undergoes further modifications .
S-Alkylation
The thiol group in 2-mercapto-oxadiazole derivatives undergoes S-alkylation with alkyl halides:
-
2-Mercapto-1,3,4-oxadiazole reacts with methyl iodide to form 2-methylmercapto derivatives (e.g., 2 in ).
-
Ultrasound irradiation accelerates these reactions, improving yields (e.g., 43 → 44 in ).
Mannich Reaction
Oxadiazole-thiols participate in Mannich reactions with formaldehyde and amines:
Reactivity of Functional Groups
The compound’s reactivity is governed by its oxadiazole, thiazole, and piperidine subunits:
Oxadiazole Ring
-
Electrophilic Substitution : The oxadiazole ring undergoes nitration or halogenation at electron-deficient positions.
-
Nucleophilic Displacement : Alkylation or arylation occurs at the 2-position via SNAr mechanisms.
Thiazole Ring
-
Metal Coordination : The thiazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .
-
Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the 4-position.
Piperidine Moiety
-
N-Alkylation : The piperidine nitrogen is alkylated using alkyl halides or reductive amination.
Optimization of Synthetic Routes
Microwave-assisted synthesis and solvent systems significantly enhance reaction efficiency:
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time (h) | 8–12 | 1–2 |
| Yield (%) | 45–60 | 70–85 |
| Solvent | Ethanol/THF | DMF/MeCN |
| Catalyst | K₂CO₃ | Cs₂CO₃ |
Functionalization via Click Chemistry
The piperidine moiety is functionalized with azide-alkyne cycloaddition to introduce bioorthogonal handles.
Bioconjugation
The thiazole sulfur is conjugated to maleimide-containing biomolecules (e.g., peptides, antibodies) .
Stability and Degradation Pathways
-
Hydrolytic Stability : The oxadiazole ring resists hydrolysis under acidic conditions (pH > 3) but degrades in strong bases (pH > 10).
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the thiazole-oxadiazole bond.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
- Mechanism of Action : Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example, derivatives of 1,3,4-oxadiazoles have been shown to inhibit thymidylate synthase and induce apoptosis in cancer cells. The compound in focus has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
-
Case Studies :
- A study highlighted that similar oxadiazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against different cancer types, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Another investigation reported that certain oxadiazole derivatives displayed significant growth inhibition percentages against cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) .
Antimicrobial Activity
- Broad-Spectrum Activity : The compound has also been assessed for its antimicrobial potential against various pathogens, including bacteria and fungi. The presence of the thiazole ring enhances its interaction with microbial targets.
-
Case Studies :
- In vitro studies demonstrated that oxadiazole derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus, with some compounds showing better activity than established antibiotics .
- A recent study indicated that oxadiazole-containing compounds displayed moderate to good antibacterial activity against plant pathogens, suggesting agricultural applications as well .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the piperidine and thiazole components can significantly influence biological activity. For instance:
- Substituting different groups on the thiazole ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells.
- Variations in the fluorophenyl group have been linked to improved binding affinity to target enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key structural analogues and their distinguishing features:
Key Observations :
- Fluorophenyl Position : The 4-fluorophenyl group in the target compound and 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole may enhance target binding compared to the 2-fluorophenyl isomer .
- Piperidine-Thiazole vs.
2.2.1. Antibacterial Efficacy Against Xanthomonas oryzae (Xoo)
Data from greenhouse trials (200 μg/mL concentration):
The methylsulfonyl derivative outperforms commercial agents, attributed to its dual action: (1) inducing plant defense enzymes (SOD, POD) and (2) suppressing bacterial exopolysaccharide (EPS) production, critical for Xoo pathogenicity . The target compound’s thiazole-piperidine group may similarly disrupt EPS biosynthesis or biofilm formation, though experimental validation is needed .
2.2.2. Enzyme Induction and Chlorophyll Preservation
- SOD/POD Activity : The methylsulfonyl compound elevates SOD (superoxide dismutase) and POD (peroxidase) levels in rice plants, reducing oxidative stress during Xoo infection .
- Chlorophyll Content : Treated plants retained higher chlorophyll (vs. bismerthiazol), though levels remained below healthy controls, indicating partial pathogen suppression .
2.2.3. EPS and Biofilm Inhibition
At 20 μg/mL, the methylsulfonyl derivative inhibits EPS production by 94.52%, linked to downregulation of gumB, gumG, and gumM genes involved in EPS biosynthesis . The target compound’s thiazole group may similarly interfere with bacterial adhesion or biofilm maturation .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The methylsulfonyl group enhances antibacterial activity through strong electron-withdrawing effects, polarizing the oxadiazole core for improved target binding .
- Fluorophenyl Position : 4-Fluorophenyl derivatives generally exhibit higher activity than 2-fluorophenyl isomers, likely due to optimized hydrophobic interactions .
Biological Activity
The compound 2-(4-Fluorophenyl)-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of 2-(4-Fluorophenyl)-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization with thiazole and piperidine moieties. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as reflux in organic solvents and chromatographic purification methods.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study examining various thiazole-substituted oxadiazoles, compounds similar to our target showed enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts. Notably, the presence of the 4-fluorophenyl group was linked to improved activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 20 | 18 |
| Target Compound | 22 | 20 |
Cytotoxicity
Cytotoxicity studies conducted using the NCI-60 cell line panel revealed that certain oxadiazole derivatives possess significant anticancer activity. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 10 µM to 20 µM against liver carcinoma cell lines (HUH7), indicating a promising therapeutic potential . The target compound's structural features may enhance its lipophilicity and ability to penetrate cellular membranes, facilitating its action against cancer cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 25 |
| Compound B | MCF7 | 15 |
| Target Compound | HUH7 | 10 |
The biological activity of the target compound is believed to be mediated through several mechanisms:
- Inhibition of Nucleoside Transporters : The compound may inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide uptake in cells. This inhibition can lead to reduced proliferation in cancer cells by limiting the availability of nucleotides necessary for DNA synthesis.
- Antimicrobial Mechanism : The antimicrobial effects are hypothesized to arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating key apoptotic pathways, including the downregulation of anti-apoptotic proteins such as Mcl-1 .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- A study demonstrated that a related oxadiazole compound significantly inhibited cell growth in various cancer types, showcasing its potential as a lead compound for further development .
- Another investigation reported that thiazole-containing oxadiazoles exhibited superior antimicrobial properties compared to their non-thiazole counterparts, suggesting that the thiazole moiety enhances biological activity through synergistic effects .
Q & A
Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole?
The compound is synthesized via multi-step protocols. Key steps include:
- Cyclocondensation of hydrazide precursors to form the oxadiazole core.
- Introduction of the 4-fluorophenyl group through nucleophilic aromatic substitution.
- Coupling of the thiazole-piperidine moiety via reductive amination or alkylation. For structurally related compounds, cyclization under Vilsmeier-Haack conditions (POCl₃/DMF) has been effective for regioselective heterocycle formation .
Q. What spectroscopic techniques are recommended for structural characterization?
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbon backbone.
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous thiazole-piperidine derivatives .
Q. What in vitro biological activities have been reported for this compound class?
Fluorophenyl-oxadiazole-thiazole hybrids exhibit:
- Antimicrobial activity : MIC values of 4–16 µg/mL against S. aureus and C. albicans due to membrane disruption or enzyme inhibition .
- Enzyme modulation : Potential kinase or protease inhibition via π-π stacking with the fluorophenyl group .
Advanced Research Questions
Q. How can regioselectivity challenges in oxadiazole synthesis be addressed?
- Precursor design : Use electron-deficient hydrazides to favor 1,3,4-oxadiazole over 1,2,4-isomers.
- Catalytic optimization : Employ iodine or Cu(I) catalysts to enhance cyclization efficiency.
- Temperature control : Reactions at 80–100°C minimize side products, as shown in pyrazole-oxadiazole syntheses .
Q. How to resolve discrepancies in antimicrobial activity data across studies?
- Standardized assays : Use CLSI guidelines for MIC determination.
- Purity validation : Ensure >98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurity-driven artifacts.
- Strain specificity : Test against ATCC reference strains (e.g., S. aureus ATCC 25923) to reconcile variability .
Q. What strategies enhance metabolic stability of the piperidine moiety?
- N-Substitution : Introduce sulfonyl or acyl groups to reduce CYP450-mediated oxidation.
- Fluorine incorporation : Replace labile C-H bonds with C-F at metabolically vulnerable positions.
- In silico modeling : Predict metabolic hotspots using ADMET software (e.g., Schrödinger) .
Q. How to design analogs to probe the 4-fluorophenyl group’s role in target binding?
- Bioisosteric replacement : Substitute fluorine with Cl, CF₃, or OCH₃ to alter electronic effects.
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase).
- SAR analysis : Correlate substituent Hammett constants (σ) with activity trends .
Q. What crystallization methods yield high-quality single crystals for X-ray analysis?
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature gradient : Crystallize at 4°C to slow nucleation.
- Validation : Ensure R-factor <0.05 and data-to-parameter ratio >15 for reliability, as achieved for piperidine-thiazole derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on oxadiazole cytotoxicity?
- Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM).
- Cell line validation : Use multiple lines (e.g., HEK293, HepG2) to assess tissue-specific effects.
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity measurements to differentiate mechanisms .
Q. Methodological Notes
- Synthesis optimization : Monitor reactions by TLC (silica gel 60 F₂₅₄, ethyl acetate/hexane eluent) and characterize intermediates rigorously.
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates.
- Computational tools : Use Gaussian 16 for DFT calculations to predict electronic properties of fluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
